![molecular formula C5H5NO3 B2848173 2(1H)-Pyridinone, 4,5-dihydroxy- CAS No. 57905-79-0](/img/structure/B2848173.png)
2(1H)-Pyridinone, 4,5-dihydroxy-
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2(1H)-Pyridinone, 4,5-dihydroxy-” has been reported. For instance, the acid-catalyzed cyclocondensation in refluxing acetonitrile of aqueous glyoxal with N-heteroaryl-N’-phenylureas led to the formation of the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy. Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .Chemical Reactions Analysis
The photolysis of trans-4,5-dihydroxy-1,2-dithiacyclohexane in aqueous and CH2Cl2 solution yields two isomers of 2,3-dihydroxy-1-mercaptotetrahydrothiophene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone has a melting point of 160-162 °C (from acetonitrile) and its IR (KBr) values are 3323 (OH), 3058, 2943, 1730 (C=O), 1596, 1487, 1402, 1280, 1139 cm-1 .Scientific Research Applications
- Researchers have explored its potential as a natural antioxidant in food additives, cosmetics, and pharmaceutical formulations .
- Its antimicrobial properties make it relevant for developing novel drugs or antimicrobial coatings .
- Researchers study its efficacy against specific fungal strains and explore its use in pharmaceutical formulations .
- Scientists investigate their mechanisms of action and evaluate their potential as cancer therapeutics .
- These compounds may find applications in treating allergic reactions, sleep disorders, and cognitive impairments .
Antioxidant Properties
Antimicrobial Activity
Herbicidal Applications
Anti-inflammatory Effects
Antifungal Properties
Antitumor Potential
Histamine H3 Receptor Modulation
Catalyst Synthesis: (Bonus):
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds include the discovery of novel compounds structurally related to (S)-4,5-dihydroxy-2,3-pentanedione, commonly known as (S)-DPD. These compounds could potentially modulate bacterial Quorum Sensing (QS) in both Gram-negative and Gram-positive bacteria .
properties
IUPAC Name |
4,5-dihydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-1-5(9)6-2-4(3)8/h1-2,8H,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZIETIAJOSOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4,5-triol |
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